

Recrystallization procedure for purifying 2-Chloro-5-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzoic acid

Cat. No.: B042048

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Application Note: Recrystallization of 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of **2-Chloro-5-nitrobenzoic acid** via recrystallization. This standard laboratory technique is employed to remove impurities, such as the isomeric byproduct 2-chloro-3-nitrobenzoic acid, which can form during synthesis. The protocol herein describes a robust method using water as the primary recrystallization solvent, yielding a product with high purity suitable for further applications in research and drug development.

Introduction

2-Chloro-5-nitrobenzoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), dyes, and pigments.^[1] The purity of this starting material is critical to ensure the desired quality and yield of the final product. The synthesis of **2-Chloro-5-nitrobenzoic acid**, typically through the nitration of o-chlorobenzoic acid, often results in the formation of isomeric impurities.^{[2][3]} Recrystallization is an effective and widely used technique to purify the crude product. This process relies on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures. This document

outlines a detailed procedure for the recrystallization of **2-Chloro-5-nitrobenzoic acid**, including safety precautions, a step-by-step protocol, and expected outcomes.

Safety Precautions

2-Chloro-5-nitrobenzoic acid is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).^[4]

Hazards:

- Harmful if swallowed.^[5]
- Causes skin irritation and serious eye damage.^[5]
- May cause respiratory irritation.^[5]
- Very toxic to aquatic life.^[5]

Recommended PPE:

- Wear protective gloves, eye protection, and face protection.^[5]
- Use in a well-ventilated area.^[4]
- Avoid breathing dust.^[5]

Always consult the Safety Data Sheet (SDS) for complete safety information before handling **2-Chloro-5-nitrobenzoic acid** and any solvents used in the procedure.^{[4][5][6][7]}

Materials and Equipment

- Crude **2-Chloro-5-nitrobenzoic acid**
- Deionized water (or other suitable solvent)
- Erlenmeyer flasks
- Heating mantle or hot plate

- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper
- Ice bath
- Spatula
- Glass stirring rod
- Drying oven or vacuum desiccator

Experimental Protocol

This protocol details the recrystallization of **2-Chloro-5-nitrobenzoic acid** using boiling water. Alternative solvents such as dilute ethanol, a mixture of chloroform and ligroin, or dilute acetic acid have also been reported to be effective.^{[8][9]}

1. Dissolution: a. Place the crude **2-Chloro-5-nitrobenzoic acid** into an Erlenmeyer flask of an appropriate size. b. Add a minimal amount of deionized water, sufficient to create a slurry. c. Heat the mixture to boiling while stirring continuously. d. Gradually add more boiling water in small portions until the **2-Chloro-5-nitrobenzoic acid** is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

2. Hot Filtration (Optional): a. If any insoluble impurities are observed in the hot solution, perform a hot filtration step. b. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. c. Quickly pour the hot solution through the preheated filtration setup to remove insoluble impurities.

3. Crystallization: a. Remove the flask containing the clear solution from the heat source. b. Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation of Crystals: a. Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. b. Wet the filter paper with a small amount of ice-cold deionized water. c.

Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel. d. Apply the vacuum to separate the crystals from the mother liquor. e. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

5. Drying: a. Transfer the purified crystals from the filter paper to a watch glass or drying dish. b. Dry the crystals in a drying oven at a moderate temperature (e.g., 80-90°C) or in a vacuum desiccator until a constant weight is achieved.

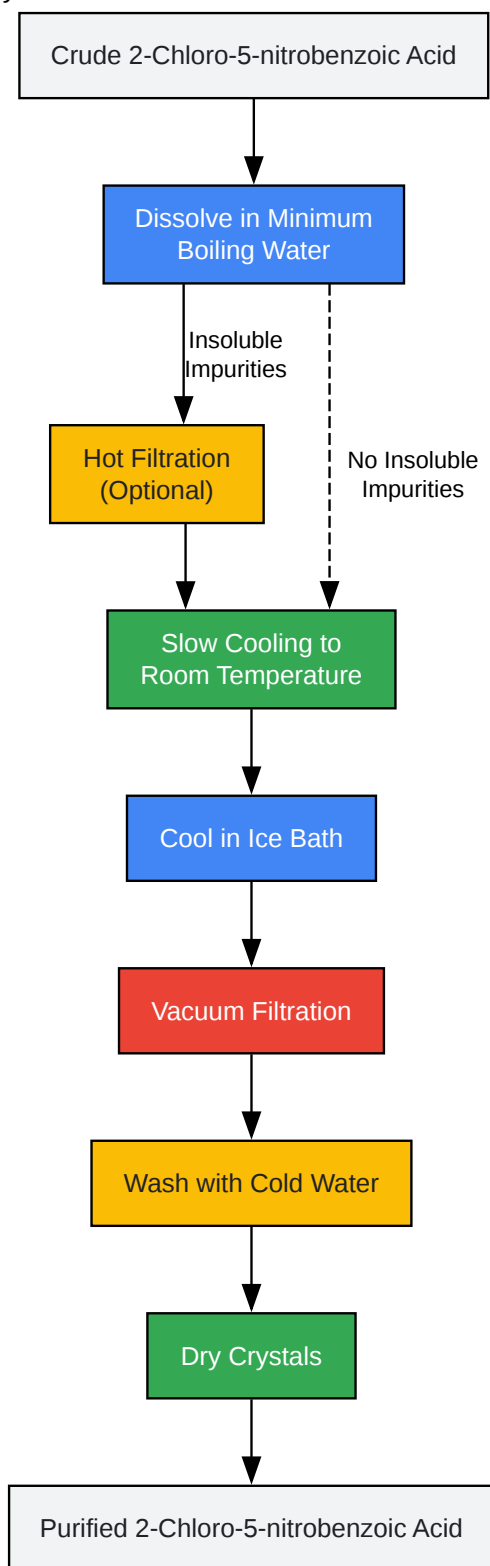
Data Presentation

The following table summarizes typical quantitative data associated with the purification of **2-Chloro-5-nitrobenzoic acid**.

Parameter	Value	Reference
Purity (Post-Recrystallization)	99.5% - 99.65%	[2][3]
Yield	85% - 92%	[3][10]
Melting Point (Purified)	164-165°C	[10]
Appearance	Pale yellow crystalline solid	[11]
Solubility	Soluble in hot water, ethanol, methanol, and ether	[1][11]

Workflow Diagram

Figure 1. Recrystallization Workflow for 2-Chloro-5-nitrobenzoic Acid



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Caption: Recrystallization workflow for **2-Chloro-5-nitrobenzoic acid**.

Conclusion

The protocol described in this application note provides a reliable method for the purification of **2-Chloro-5-nitrobenzoic acid** by recrystallization from water. This procedure effectively removes common impurities, resulting in a high-purity product suitable for demanding applications in research and development. Adherence to the outlined safety precautions is essential for the safe handling of the materials involved.

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